5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide
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Overview
Description
5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C12H18ClNO3S. It is known for its unique structure, which includes a chloro group, an ethoxy group, an isopropyl group, and a methyl group attached to a benzenesulfonamide core.
Preparation Methods
The synthesis of 5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.
Reaction with Isopropylamine: The sulfonyl chloride is then reacted with isopropylamine under controlled conditions to form the desired sulfonamide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
- 5-chloro-2-ethoxy-N-methyl-4-methylbenzenesulfonamide
- 5-chloro-2-ethoxy-N-ethyl-4-methylbenzenesulfonamide
- 5-chloro-2-ethoxy-N-propyl-4-methylbenzenesulfonamide
These compounds share similar structures but differ in the substituents attached to the benzenesulfonamide core. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-2-ethoxy-4-methyl-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S/c1-5-17-11-6-9(4)10(13)7-12(11)18(15,16)14-8(2)3/h6-8,14H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEWRPHECIVOHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.